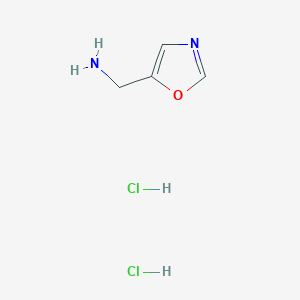

Oxazol-5-ylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

1,3-oxazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWZWXSBVWBWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazol-5-ylmethanamine dihydrochloride involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminoethanol with glyoxal can yield the oxazole ring, which is then further modified to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxazol-5-ylmethanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction may produce oxazol-5-ylmethanol .

Scientific Research Applications

Pharmaceutical Development

Overview : Oxazol-5-ylmethanamine dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Key Applications :

- Anticonvulsant Agents : Research has demonstrated that derivatives of this compound can be synthesized to develop new anticonvulsant agents, showing promising activity in preclinical models of epilepsy.

- Enzyme Inhibitors : It plays a crucial role in designing inhibitors for enzymes involved in various metabolic pathways, potentially leading to therapeutic advancements in treating diseases such as cancer and diabetes .

Biochemical Research

Overview : In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into biological pathways.

Key Applications :

- Receptor Binding Studies : Its interaction with specific receptors helps elucidate mechanisms of action for various biological processes .

- Enzyme Activity Modulation : The compound has been shown to inhibit specific enzymes, which aids in understanding their roles in cellular function and disease progression.

Material Science

Overview : this compound is also incorporated into polymers to enhance material properties.

Key Applications :

- Polymer Modification : It improves the mechanical and thermal properties of materials, making them suitable for advanced applications in electronics and coatings .

Agricultural Chemistry

Overview : This compound contributes to the development of agrochemicals, particularly in formulating safer pesticides and herbicides.

Key Applications :

- Pesticide Development : Research indicates that oxazol derivatives can exhibit significant insecticidal properties, contributing to more environmentally friendly agricultural practices .

Analytical Chemistry

Overview : In analytical chemistry, this compound is utilized in various techniques for compound detection and quantification.

Key Applications :

- Chromatography and Mass Spectrometry : It serves as a reagent in these techniques, enhancing the sensitivity and specificity of analyses .

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Significant antibacterial properties against both Gram-positive and Gram-negative bacteria have been reported.

- Antitumor Activity : Certain derivatives show cytotoxic effects against various cancer cell lines, including colorectal carcinoma and cervical adenocarcinoma.

- Antioxidant Properties : It has been found to inhibit lipid peroxidation, showcasing potential as an antioxidant agent.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anticonvulsant Agents Study : New compounds synthesized from oxazol-5-ylmethanamine showed promising anticonvulsant activity in animal models.

- Antimicrobial Evaluation Study : Derivatives demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antioxidant Studies : Certain derivatives achieved an average inhibition rate of 86.5% against lipid peroxidation, indicating strong antioxidant potential.

Mechanism of Action

The mechanism of action of oxazol-5-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Oxazol-5-ylmethanamine dihydrochloride, differing primarily in substituents or salt forms:

Key Research Findings

Solubility and Stability

- The dihydrochloride form (CAS 1375068-54-4) exhibits superior aqueous solubility compared to its monohydrochloride counterpart (CAS 1196156-45-2) due to increased ionic character .

- Substituents like the 2-methyl group (CAS 141567-36-4) enhance lipophilicity (LogP = 1.82 vs.

Pharmacological Relevance

- Pyridinyl-substituted analogues (e.g., CAS 127232-41-1) show enhanced binding affinity to nicotinic acetylcholine receptors, suggesting utility in neurological disorders .

- Positional isomers (e.g., oxazole-4-yl vs. 5-yl) exhibit divergent reactivity; for example, 4-(Aminomethyl)oxazole hydrochloride (CAS 77186-95-9) demonstrates lower similarity (0.64) due to altered ring electronics .

Biological Activity

Oxazol-5-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.

This compound is characterized by its oxazole ring and amine group, which contribute to its reactivity and biological interactions. The compound typically appears as a white crystalline powder and exhibits good solubility in water, facilitating its use in biological assays and reactions.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways influenced depend on the target involved, making it a versatile candidate for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

2. Antitumor Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been investigated for selective activity against specific cancer cell lines, including those representing triple-negative breast cancer (TNBC) subtypes. Structure-activity relationship (SAR) studies revealed that modifications in the oxazole structure can enhance antiproliferative effects against cancer cells .

A notable study reported that compounds derived from oxazolones demonstrated significant cytotoxicity against MDA-MB-453 cells, with IC50 values indicating effective inhibition of cell growth (Table 1) .

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1 | MDA-MB-453 | 60 | Antiproliferative |

| 2 | MDA-MB-453 | 11 | Antiproliferative |

3. Neuroprotective Effects

This compound has also been studied for its neuroprotective potential. Some derivatives have shown inhibitory activity against acetylcholinesterase (AChE), suggesting possible applications in treating cognitive disorders . The inhibition kinetics reveal reversible interactions with AChE, indicating a promising avenue for further investigation into cognitive enhancement drugs .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of oxazole derivatives, researchers synthesized various analogs and tested their efficacy against TNBC cell lines. The results indicated that certain modifications to the oxazole ring significantly enhanced cytotoxicity, with one compound achieving an IC50 value of 11 μM against MDA-MB-453 cells .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of oxazolones on cognitive impairment models. The most potent inhibitor demonstrated significant improvement in cognitive function in modified Y-maze tests, suggesting therapeutic potential for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Oxazol-5-ylmethanamine dihydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with oxazole-forming agents. For example, analogous compounds like 3-(2-chlorophenyl)-5-methylisoxazole derivatives are synthesized via oxime intermediates under alkaline conditions, followed by chlorination and ester hydrolysis . For dihydrochloride salt formation, stoichiometric HCl treatment during crystallization is critical to ensure proper protonation of the amine groups. Researchers should validate salt formation via elemental analysis and ion chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (e.g., reverse-phase C18 columns, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .

- NMR spectroscopy (¹H/¹³C) to confirm structural features, such as the oxazole ring protons (δ 8.1–8.3 ppm) and methylene groups adjacent to the amine .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ for the free base and [M+2H]²⁺ for the dihydrochloride form) .

Q. What precautions are necessary when handling this compound due to its physicochemical properties?

- Methodological Answer :

- Storage : Keep in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Dihydrochloride salts are prone to deliquescence, which alters stoichiometry .

- Safety : Use nitrile gloves (tested for HCl permeability) and sealed goggles during handling. While acute toxicity data may be limited, assume respiratory irritation potential based on analogous dihydrochloride compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), solvent polarity (e.g., ethanol vs. DMF), and HCl concentration during salt formation. Monitor yields via in-line FTIR to track amine protonation .

- Troubleshooting : Low yields may stem from incomplete cyclization—introduce catalytic Lewis acids (e.g., ZnCl₂) or optimize reaction time (≥12 hours for oxazole ring closure) .

Q. What analytical strategies resolve contradictions in stability data for dihydrochloride salts under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Use HPLC-MS to identify degradation products (e.g., free base formation or oxazole ring oxidation) .

- Statistical Analysis : Apply multivariate regression to correlate environmental factors (temperature, moisture) with degradation rates. For example, Arrhenius modeling predicts shelf-life at standard storage conditions .

Q. What experimental design considerations ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer :

- Standardization : Predefine solvent systems (e.g., saline vs. DMSO) for in vivo/in vitro assays, as dihydrochloride solubility varies significantly with pH .

- Metadata Documentation : Follow MIACARM guidelines to record batch-specific data (e.g., synthesis lot, purity, storage history) and assay conditions (e.g., cell line passage number, incubation time) to isolate compound-specific effects from experimental variability .

Data Presentation Guidelines

- Tables : Include comparative stability data (e.g., degradation rates under stress conditions) and synthetic yield optimization results. Reference all non-original data sources in captions .

- Figures : Use chromatograms (HPLC/UV) with annotated peaks for purity assessments or degradation profiles. Ensure axis labels specify experimental conditions (e.g., mobile phase, detector wavelength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.